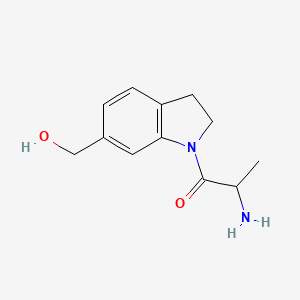
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Vue d'ensemble
Description
“2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It is an indole derivative, which are known for their diverse biological and clinical applications .
Molecular Structure Analysis
Indole derivatives, including “this compound”, contain a benzenoid nucleus and have 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of this compound is not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the searched resources. Indole derivatives are generally crystalline and colorless in nature .Applications De Recherche Scientifique
Antimicrobial and Biopolymer Research
Research on chitosan, a biopolymer with a structure that includes reactive hydroxyl and amino groups, like the one in the query compound, has shown significant antimicrobial potential and various applications in food and pharmaceutical formulations. This highlights the broader utility of amino-functionalized compounds in developing antimicrobial systems based on their physicochemical properties (Raafat & Sahl, 2009).
Neurogastroenterology and Metabolic Disease
Studies on tryptophan metabolites, which share a common precursor relationship with indole compounds similar to the query chemical, suggest a significant impact on inflammatory and metabolic diseases. Specifically, indole-3-propionic acid, a tryptophan metabolite, has been identified as beneficial for metabolic effects and anti-inflammatory properties, pointing to the potential therapeutic applications of indole derivatives in gastrointestinal health and metabolic regulation (Galligan, 2018).
Chemical Synthesis and Organic Chemistry
The rearrangement of beta-amino alcohols through aziridinium intermediates is a relevant reaction mechanism in organic synthesis, potentially applicable to the synthesis and modification of compounds like 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one. This process is crucial for creating diverse amines and has broad applications in designing pharmacologically active molecules and understanding their reaction pathways (Métro et al., 2010).
Biomass Conversion and Sustainable Chemistry
Research on the conversion of plant biomass to furan derivatives explores sustainable pathways to valuable chemicals from renewable resources. This area is particularly relevant to the synthesis and application of compounds like this compound in developing new materials, fuels, and chemicals in an environmentally friendly manner (Chernyshev et al., 2017).
Orientations Futures
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, as an indole derivative, may also hold promise for future research and development in various fields of medicine and pharmacology.
Propriétés
IUPAC Name |
2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-3-2-9(7-15)6-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKIFZAYHCBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=C(C=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



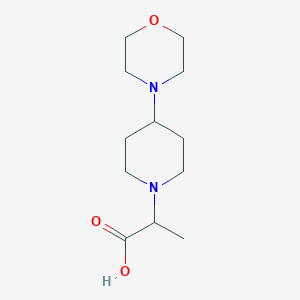


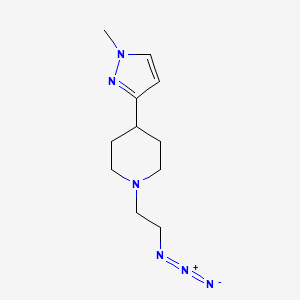
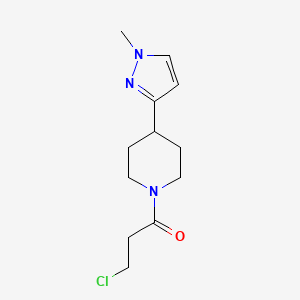
![5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478790.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)
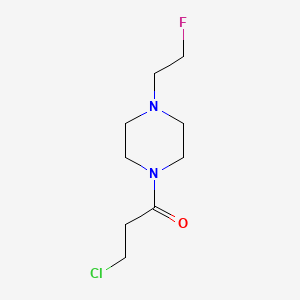
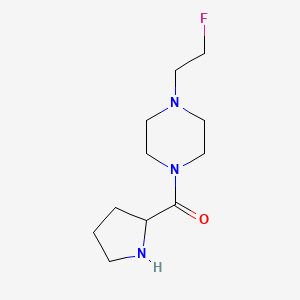
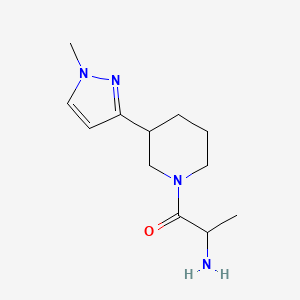
![3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478801.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
